molecular formula C19H21NO2 B5887838 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B5887838
M. Wt: 295.4 g/mol
InChI Key: VROPMXZDRSFHCS-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group substituted with a methyl group, and an acetamide group attached to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, is reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.

    Coupling with Tetrahydronaphthalene: The phenoxy intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene under basic conditions to form the desired product.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or tetrahydronaphthalenyl moieties.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyacetamide: Lacks the methyl and tetrahydronaphthalenyl groups.

    N-(2-methylphenyl)acetamide: Lacks the phenoxy and tetrahydronaphthalenyl groups.

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Lacks the phenoxy and methyl groups.

Uniqueness

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the combination of its phenoxy, methyl, and tetrahydronaphthalenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2,5-7,9,11-12H,3-4,8,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROPMXZDRSFHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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